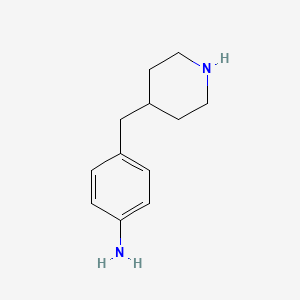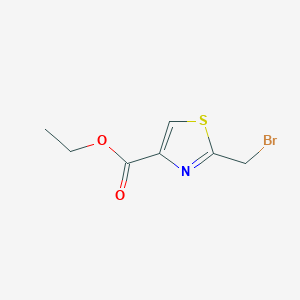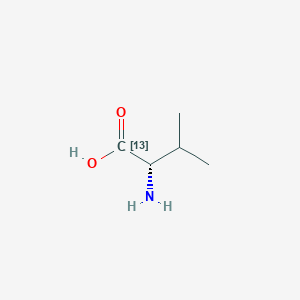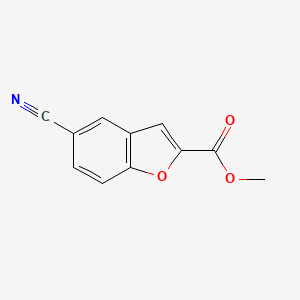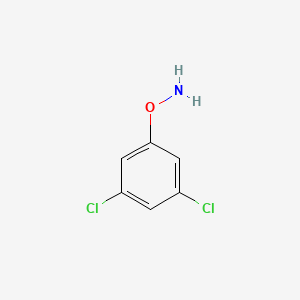
O-(3,5-dichlorophenyl)hydroxylamine
Übersicht
Beschreibung
O-(3,5-dichlorophenyl)hydroxylamine is a chemical compound with the molecular formula C6H5Cl2NO and a molecular weight of 178.02 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of O-(3,5-dichlorophenyl)hydroxylamine consists of a hydroxylamine group (-NH2OH) attached to a phenyl ring with two chlorine atoms at the 3rd and 5th positions .Physical And Chemical Properties Analysis
O-(3,5-dichlorophenyl)hydroxylamine is a solid substance . More detailed physical and chemical properties are not available from the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis of Di- and Trisubstituted Hydroxylamines
O-(3,5-dichlorophenyl)hydroxylamine: plays a crucial role in the synthesis of di- and trisubstituted hydroxylamines. These compounds are significant due to their underrepresentation in bioorganic and medicinal chemistry. Recent advances have highlighted their potential in the preparation of functionalized chiral tertiary amines through copper-catalyzed hydroamination procedures .
Electrophilic Nitrogen Source
This compound functions as an electrophilic nitrogen source, which is highly effective in the synthesis of chiral N-heterocycles through palladium-catalyzed aza-Heck/aza-Narasaka-Heck cyclizations . This application is particularly notable in the field of synthetic chemistry.
Oncology Research
In oncology, O-(3,5-dichlorophenyl)hydroxylamine is being investigated for its use in antibody-drug conjugates (ADCs). For instance, DS-7300, an investigational B7-H3 directed ADC, includes this compound as part of its molecular structure . It has shown promising early clinical activity in patients with advanced solid tumors.
Mutagenicity Studies
The compound is also relevant in the study of mutagenicity, particularly in understanding phase II metabolism of hydroxylamines. The O-acetylation or O-sulfonylation of hydroxylamines, followed by elimination to nitroso derivatives, is a key area of research in this field .
Chemical Space Exploration
O-(3,5-dichlorophenyl)hydroxylamine: offers unique properties situated in a distinct chemical space. With experimentally determined bond dissociation energy values and barriers to stereomutation, it provides a platform for exploring new chemical reactions .
Development of Functional Groups
The compound is used in the development of various functional groups that can tolerate a variety of chemical conditions. This includes the synthesis of compounds with trifluoromethyl groups and aryl halides, which are essential in pharmaceutical chemistry .
Safety And Hazards
Eigenschaften
IUPAC Name |
O-(3,5-dichlorophenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-4-1-5(8)3-6(2-4)10-9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSYDOORDVYWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471352 | |
| Record name | O-(3,5-dichlorophenyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(3,5-dichlorophenyl)hydroxylamine | |
CAS RN |
99907-90-1 | |
| Record name | O-(3,5-dichlorophenyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

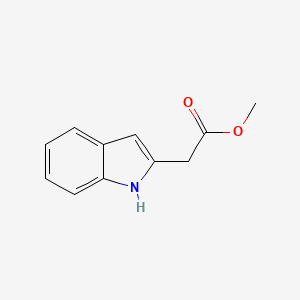

![Phosphine, [[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[diphenyl-](/img/structure/B1599994.png)
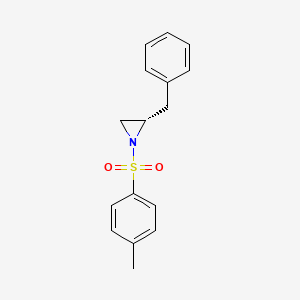
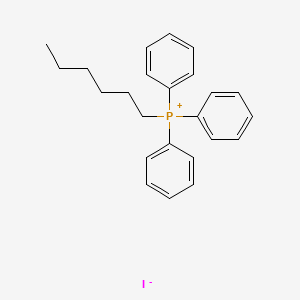
![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyloxycarbonyloxy] succinimide](/img/structure/B1599998.png)
